Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Physicochemical Purification Distillation

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1802338-28-8) is a fluorinated ester building block with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol. It belongs to the class of 2,2-dimethyl-3,3,3-trifluoropropanoate esters, characterized by a quaternary carbon center bearing both a trifluoromethyl (–CF3) group and an ethyl ester moiety.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
CAS No. 1802338-28-8
Cat. No. B1397940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3,3-trifluoro-2,2-dimethylpropanoate
CAS1802338-28-8
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(F)(F)F
InChIInChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,3)7(8,9)10/h4H2,1-3H3
InChIKeyWOXLAOFIBHMNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1802338-28-8): Procurement-Focused Chemical Profile


Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1802338-28-8) is a fluorinated ester building block with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol . It belongs to the class of 2,2-dimethyl-3,3,3-trifluoropropanoate esters, characterized by a quaternary carbon center bearing both a trifluoromethyl (–CF3) group and an ethyl ester moiety . The –CF3 substitution confers enhanced lipophilicity (predicted Consensus LogP ≈ 2.1–2.5) relative to the non-fluorinated parent propanoate esters, while the 2,2-dimethyl pattern introduces steric hindrance that slows ester hydrolysis compared to its non-gem-dimethyl counterparts . Typical commercial specifications include ≥95% purity (HPLC) with packaging options spanning gram to kilogram scale from multiple global suppliers . This compound is not known to be an active pharmaceutical ingredient itself but serves as a versatile synthetic intermediate, most notably as a protected pro-drug precursor or as a lipophilic –CF3 source in fragment-based drug design libraries .

Why Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate Cannot Be Replaced by Its Methyl Ester or Acid


In scientific procurement, the interchangeability of fluorinated ester building blocks is often incorrectly assumed by researchers. While Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1188911-72-9) shares the identical 2,2-dimethyl-3,3,3-trifluoro-propanoyl core, the choice of ester alkyl group (ethyl vs. methyl) directly impacts critical physiochemical properties including solubility, lipophilicity (log D), boiling point, and enzymatic lability. The ethyl ester is measurably more lipophilic (estimated ΔlogP ≈ +0.8 to +1.2) and has a higher boiling point (139.3 °C vs. 113.8 °C for the methyl analog), which alters its behavior in synthetic transformations such as LiAlH₄ reductions and transesterifications . Additionally, the ethyl ester serves as a distinct pro-drug option; human carboxylesterase-1 (hCE1) preferentially hydrolyzes the ethyl ester over the methyl ester due to the longer alkyl chain acting as a recognition element, a fact that is exploited in medicinal chemistry to fine-tune pharmacokinetic profiles . Generic substitution with the methyl ester or the free acid without empirical verification would invalidate structure–activity relationship (SAR) studies, alter reaction kinetics, and potentially compromise the biological activity of downstream candidates by introducing unvalidated pharmacokinetic liabilities .

Quantitative Differentiation Evidence for Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate Selection


Boiling Point Differential: Ethyl Ester vs. Methyl Ester

The predicted boiling point of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is 139.3 ± 35.0 °C, which is 25.5 °C higher than that of the methyl ester analog (113.8 ± 35.0 °C) . This difference, calculated as ΔTb = +25.5 °C, arises from the increased molecular weight (184.16 vs. 170.13 g/mol) and enhanced van der Waals interactions associated with the ethyl substituent. The elevated boiling point offers greater thermal latitude during vacuum distillation and bulk purification, reducing the risk of thermal degradation or azeotrope formation that can occur with the more volatile methyl ester. For process chemists scaling fluorinated ester syntheses, this wider liquid range translates directly to higher recoveries and fewer co-distillation artifacts.

Physicochemical Purification Distillation

Lipophilicity Delta: logP Differential Between Ethyl and Methyl Esters

The Consensus LogP of the ethyl ester is estimated at 2.82 (ChemDraw/Percepta), while its methyl counterpart has a reported Consensus LogP of 2.11 . The ΔlogP = +0.71 represents a meaningful increase in lipophilicity that translates to a ~5.1-fold higher theoretical octanol/water partition coefficient. This difference is crucial for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates, where the ethyl ester may serve as a more lipophilic pro-moiety. Supporting this, the predicted skin permeability (LogKp) differs by approximately -0.73 cm/s between the ethyl (–5.85 cm/s for methyl) and ethyl (–6.58 cm/s estimated), reinforcing the role of the ester alkyl chain in modulating passive membrane diffusion. Notably, the free carboxylic acid (3,3,3-trifluoro-2,2-dimethylpropanoic acid) has a logP of approximately -0.2 to 0.5, making it substantially more polar and less suitable for passive cellular uptake in pro-drug designs .

LogP Drug Design Permeability

Aqueous Solubility Differential: Ethyl vs. Methyl Ester

The methyl ester has a measured/predicted aqueous solubility of 5.1 g/L (≈ 30 mM) at 25 °C, whereas the ethyl ester is predicted to have significantly lower solubility, estimated at 1.2–1.8 g/L (≈ 6.5–9.8 mM) based on the longer alkyl chain and higher logP . This Δsolubility of approximately –3.3 to –3.9 g/L represents a 3–4 fold reduction in aqueous solubility. For chemical biology assays conducted in aqueous buffer, this difference directly impacts the maximum achievable concentration without co-solvents, requiring careful consideration during dose-response and solubility-limited assay design. Conversely, for solid-phase extraction or crystallization workups, the lower water solubility of the ethyl ester can be advantageous, facilitating cleaner aqueous/organic partitions and higher crystallization yields from aqueous mixtures. The reduced solubility of the ethyl ester also correlates with its enhanced ability to partition into lipid bilayers, supporting its use in permeability-focused medicinal chemistry campaigns .

Solubility Bioavailability Formulation

Hydrolytic Stability: 2,2-Dimethyl Shielding Effect

The 2,2-dimethyl substitution on the propanoate backbone provides substantial steric shielding of the ester carbonyl, significantly retarding hydrolysis rates compared to non-dimethylated trifluoropropanoate esters. Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is predicted to hydrolyze 10–100 fold slower at neutral pH than ethyl 3,3,3-trifluoropropanoate (which lacks the gem-dimethyl groups) due to the sterically congested quaternary α-carbon hindering nucleophilic attack . This is a critical differentiator: the non-dimethylated analog (CAS 352-23-8) is readily hydrolyzed in aqueous media, making it unsuitable for applications requiring prolonged aqueous stability, such as long-term storage in DMSO stock solutions or biological assay buffers. The enhanced hydrolytic robustness of the 2,2-dimethyl ester makes it the preferred choice as a stable ester pro-drug precursor that can be controllably hydrolyzed in vivo by carboxylesterases rather than non-specifically in formulation [1]. This class-level advantage is directly relevant to procurement decisions in medicinal chemistry where the non-stabilized ethyl trifluoropropanoate would introduce unacceptable hydrolytic lability.

Stability Hydrolysis Pro-drug

Optimal Application Scenarios for Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate Based on Differential Evidence


Stabilized Ester Pro-Drug for Controlled Pharmacokinetic Release

The combined attributes of enhanced lipophilicity (ΔlogP ≈ +0.71 relative to the methyl ester) and the 10–100 fold slower spontaneous hydrolysis rate (versus non-dimethylated trifluoropropanoate esters) make Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate the optimal choice for designing pro-drugs with predictable, enzyme-mediated activation profiles . In this application, the ethyl ester is hydrolyzed specifically by human carboxylesterase-1 (hCE1) in the liver, releasing the active 3,3,3-trifluoro-2,2-dimethylpropanoic acid fragment, while the steric shielding from the 2,2-dimethyl groups prevents premature non-specific hydrolysis in circulation. This contrasts sharply with the methyl ester, which, due to its lower logP and higher aqueous solubility, is more rapidly cleared renally before activation, potentially reducing the therapeutic index. The elevated boiling point (139.3 °C) also facilitates solvent-free formulation processing such as hot-melt extrusion without ester degradation.

Lipophilic Fragment Library Component for Fragment-Based Drug Discovery (FBDD)

In fragment-based screening, the ethyl ester's superior logP (Consensus LogP ≈ 2.82 vs. 2.11 for the methyl ester) and lower aqueous solubility make it a more suitable lipophilic fragment for targeting hydrophobic protein pockets, such as the binding cavities of nuclear receptors or membrane-bound enzymes . The ethyl ester fragment can occupy deeper, more lipophilic sub-pockets than the methyl ester, which may be too polar for optimal binding. The higher molecular weight (184.16 g/mol) is still well within the Rule of 3 for fragments (<300 Da), ensuring compliance with fragment library requirements. Furthermore, the relative hydrolytic inertness in aqueous assay buffers ensures the fragment remains intact during the 24–48 h incubation periods typical of biophysical screening campaigns, avoiding false negatives due to compound degradation.

Scalable Intermediate for Fluorinated Heteroarene Synthesis (CMe2CF3 Source)

Recent synthetic methodology enables the decarboxylative trifluoroalkylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid as a radical precursor [1]. In this context, the ethyl ester serves as a stable, distillable, and storable precursor that can be quantitatively hydrolyzed to the free acid immediately before use, providing an on-demand source of the CMe2CF3 fragment. The higher boiling point (139.3 °C) of the ethyl ester compared to the methyl ester (113.8 °C) allows for bulk purification by simple vacuum distillation after large-scale esterification of the parent acid, an important consideration for process-scale synthesis where the lower-boiling methyl ester may co-distill with ethanol or water contaminants.

Phase-Transfer Catalysis and Liquid-Liquid Extraction in Multi-Step Syntheses

The pronounced difference in aqueous solubility between the ethyl ester (estimated 1.2–1.8 g/L) and the methyl ester (5.1 g/L) translates to cleaner phase separation during aqueous/organic workups in multi-step synthetic sequences . When a synthetic route involves iterative deprotection–reprotection cycles or liquid-liquid extractions, the ethyl ester partitions into the organic layer more efficiently, reducing product losses to the aqueous phase by an estimated 3–4 fold compared to the methyl ester. This is particularly advantageous in automated parallel synthesis platforms where high recovery at each step is critical for overall sequence yield. The higher boiling point also minimizes evaporative losses during solvent concentration on rotary evaporators or centrifugal evaporators.

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